molecular formula C25H38ClN5O5 B6295935 H-D-Ala-Leu-Lys-AMC Hydrochloride CAS No. 2415727-86-3

H-D-Ala-Leu-Lys-AMC Hydrochloride

Cat. No. B6295935
CAS RN: 2415727-86-3
M. Wt: 524.1 g/mol
InChI Key: SFEQFDSCAVGWLT-WHRPDVDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ala-Leu-Lys-AMC Hydrochloride, commonly referred to as H-D-ALL-AMC, is an artificial amino acid derivative commonly used in laboratory experiments. It is an inhibitor of chymotrypsin and other serine proteases, and is widely used in biochemical and physiological research. H-D-ALL-AMC is an important tool in the study of enzyme kinetics and the development of new therapeutic agents.

Mechanism of Action

H-D-ALL-AMC is an inhibitor of serine proteases, such as chymotrypsin. It binds to the active site of the protease, blocking the substrate from binding and thus inhibiting the enzyme. This mechanism of action is similar to that of other serine protease inhibitors, such as phenylmethylsulfonyl fluoride.
Biochemical and Physiological Effects
H-D-ALL-AMC has been shown to inhibit the activity of serine proteases, such as chymotrypsin, in both in vitro and in vivo studies. In vitro studies have shown that H-D-ALL-AMC can inhibit the activity of chymotrypsin by up to 95%. In vivo studies have also shown that H-D-ALL-AMC can reduce the activity of chymotrypsin in the blood and tissues of animals.
Advantages and Limitations for Laboratory Experiments
H-D-ALL-AMC has several advantages for laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. It is also a highly selective inhibitor of serine proteases, such as chymotrypsin. However, it is not a very potent inhibitor, and it has a relatively short half-life in vivo.

Future Directions

There are several potential future directions for research using H-D-ALL-AMC. One potential direction is to develop more potent and selective inhibitors of serine proteases. Another potential direction is to use H-D-ALL-AMC as a tool to study the structure and function of proteins. Additionally, H-D-ALL-AMC could be used to develop novel therapeutic agents for the treatment of diseases caused by serine proteases. Finally, H-D-ALL-AMC could be used to study the mechanism of action of drugs.

Synthesis Methods

H-D-ALL-AMC is synthesized by a two-step process involving the condensation of L-alanine, L-leucine, and L-lysine with 4-amino-3-methylcoumarin in the presence of an acid catalyst. In the first step, the three amino acids are condensed with the 4-amino-3-methylcoumarin to form a Schiff base. This is then hydrolyzed in the presence of a hydrochloric acid catalyst to form H-D-ALL-AMC hydrochloride.

Scientific Research Applications

H-D-ALL-AMC is widely used in scientific research to study the kinetics of serine proteases, such as chymotrypsin, and to develop new therapeutic agents. It has been used in studies of protease-inhibitor complexes, enzyme-substrate interactions, and the design of novel inhibitors. It has also been used in studies of the structure and function of proteins, as well as studies of the mechanism of action of drugs.

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N5O5.ClH/c1-14(2)11-20(30-23(32)16(4)27)25(34)29-19(7-5-6-10-26)24(33)28-17-8-9-18-15(3)12-22(31)35-21(18)13-17;/h8-9,12-14,16,19-20H,5-7,10-11,26-27H2,1-4H3,(H,28,33)(H,29,34)(H,30,32);1H/t16-,19+,20+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQFDSCAVGWLT-WHRPDVDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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